2-(4-Methylphenyl)-5-{[2-(naphthalen-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a 4-methylphenyl group at position 2, a cyano group at position 4, and a [2-(naphthalen-1-yl)ethyl]amino substituent at position 5 (Figure 1). Its molecular formula is C₂₄H₂₀N₄O, with a molecular weight of 396.45 g/mol .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(2-naphthalen-1-ylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-9-11-19(12-10-16)22-26-21(15-24)23(27-22)25-14-13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,25H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMUYSDOLJLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methylphenyl)-5-{[2-(naphthalen-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an oxazole ring, a naphthalene moiety, and a methylphenyl group. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in cellular models.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
The biological activity of 2-(4-Methylphenyl)-5-{[2-(naphthalen-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in disease progression, particularly in cancer and inflammation.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative damage in cells.
Antitumor Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The IC50 values (the concentration needed to inhibit 50% of cell growth) were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.6 |
| HeLa (Cervical) | 31.25 |
| A549 (Lung) | 62.5 |
These results indicate a promising potential for development as an anticancer agent .
Anti-inflammatory Effects
In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect was quantified using ELISA assays, revealing a decrease in TNF-alpha levels by approximately 40% at a concentration of 10 µM .
Neuroprotective Properties
Research exploring the neuroprotective effects highlighted that treatment with this compound reduced neuronal apoptosis induced by oxidative stress. The compound was able to significantly lower markers of cell death (e.g., caspase activation) in neuronal cultures exposed to hydrogen peroxide .
Comparison with Similar Compounds
Structural Variations
Key structural differences among 1,3-oxazole derivatives arise from substituents at positions 2 and 5:
Key Observations :
- Position 2 : Bulky aromatic groups (e.g., naphthalen-1-yl, 4-chlorophenyl) increase steric bulk and lipophilicity.
- Position 5: Amino substituents with aromatic (e.g., benzylamino) or hydrophilic groups (e.g., pentahydroxyhexyl) modulate solubility and binding interactions.
Physicochemical Properties
- Lipophilicity : The target compound’s naphthalene group enhances logP compared to derivatives with smaller aryl groups (e.g., 4-methylphenyl in ).
- Solubility : Hydrophilic substituents (e.g., ZINC000828645375’s pentahydroxyhexyl group) improve aqueous solubility but may reduce membrane permeability .
Structure-Activity Relationships (SAR)
- Aromatic Substituents : Naphthalen-1-yl at position 2 enhances lipophilicity and target binding but may reduce solubility.
- Amino Group Flexibility: Ethylamino linkers (as in the target compound) balance flexibility and rigidity for optimal receptor interactions.
- Electron-Withdrawing Groups: The cyano group at position 4 stabilizes the oxazole ring and participates in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
